molecular formula C10H12N4O B2671907 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile CAS No. 2034418-33-0

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile

Cat. No.: B2671907
CAS No.: 2034418-33-0
M. Wt: 204.233
InChI Key: ZIAXJKATOUWCCD-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile is a complex organic compound that features both pyrazole and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes . The azetidine ring can be formed through cyclization reactions involving suitable amines and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and nitrile groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile is unique due to its combination of pyrazole and azetidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-pyrazol-1-ylpropanoyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8(14-4-2-3-12-14)10(15)13-6-9(5-11)7-13/h2-4,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAXJKATOUWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C#N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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